Phenol, 2,2'-ethylidenebis(4-chloro-

Description

Phenol, 2,2'-methylenebis(4-chloro-) (CAS 97-23-4), commonly known as Dichlorophene, is a bis-phenol compound with two 4-chlorophenol groups linked by a methylene (-CH₂-) bridge. Its molecular formula is C₁₃H₁₀Cl₂O₂, and it is widely used as a disinfectant, preservative, and antifungal agent . The compound’s structure confers stability and bioactivity due to the electron-withdrawing chlorine substituents, which enhance its antimicrobial properties.

Properties

CAS No. |

5429-63-0 |

|---|---|

Molecular Formula |

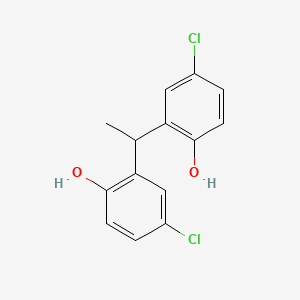

C14H12Cl2O2 |

Molecular Weight |

283.1 g/mol |

IUPAC Name |

4-chloro-2-[1-(5-chloro-2-hydroxyphenyl)ethyl]phenol |

InChI |

InChI=1S/C14H12Cl2O2/c1-8(11-6-9(15)2-4-13(11)17)12-7-10(16)3-5-14(12)18/h2-8,17-18H,1H3 |

InChI Key |

USUGTMHBBHEXJX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C=CC(=C1)Cl)O)C2=C(C=CC(=C2)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenol, 2,2’-ethylidenebis(4-chloro-) can be synthesized through the reaction of 4-chlorophenol with acetaldehyde under acidic conditions . The reaction involves the formation of an intermediate, which then undergoes a condensation reaction to form the final product .

Industrial Production Methods

In industrial settings, the production of phenol, 2,2’-ethylidenebis(4-chloro-) typically involves the use of large-scale reactors where the reactants are mixed and heated under controlled conditions to ensure high yield and purity . The process may also involve purification steps such as recrystallization or distillation to remove impurities .

Chemical Reactions Analysis

Types of Reactions

Phenol, 2,2’-ethylidenebis(4-chloro-) undergoes various chemical reactions, including:

Oxidation: The phenol groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form hydroquinones.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones.

Reduction: Hydroquinones.

Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Phenol, 2,2’-ethylidenebis(4-chloro-) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of phenol, 2,2’-ethylidenebis(4-chloro-) involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Phenol, 2,2'-Benzylidenebis(4-chloro-)

- Structure : Features a benzylidene (-C₆H₅CH₂-) bridge instead of methylene.

- Molecular Formula : C₁₉H₁₄Cl₂O₂.

- Key Differences :

- Applications: Limited data, but structural analogs are explored in materials science due to enhanced rigidity.

Phenol, 4,4'-Isopropylidenebis(2,6-dichloro-)

- Structure : Contains an isopropylidene (-C(CH₃)₂-) bridge and 2,6-dichloro substituents.

- Molecular Formula : C₁₅H₁₂Cl₄O₂.

- Key Differences :

2,2'-Methylenebis(4-aminophenol) Dihydrochloride

- Structure: Replaces chlorine with amino (-NH₂) groups.

- Molecular Formula : C₁₃H₁₆Cl₂N₂O₂.

- Key Differences: Amino groups enhance water solubility (via protonation) and reactivity in coordination chemistry, making it a ligand for metal complexes . Less antimicrobial activity compared to Dichlorophene due to reduced electronegativity.

2,2'-Methylenebis[6-(1,1-dimethylethyl)-4-methylphenol]

- Structure : Features tert-butyl (-C(CH₃)₃) and methyl (-CH₃) substituents.

- Molecular Formula : C₂₃H₃₂O₂.

- Key Differences: Bulky tert-butyl groups improve antioxidant properties by stabilizing free radicals, making it valuable in rubber and plastic stabilization . Higher melting point (data inferred from similar tert-butyl phenols) compared to Dichlorophene.

Acidity and Solubility

- Dichlorophene’s pKa is ~7.5–8.5, lower than unsubstituted phenol (pKa ~10) due to chlorine’s electron-withdrawing effects .

- Comparatively, 4-chlorophenol (pKa ~9.4) is less acidic than Dichlorophene, highlighting the synergistic effect of dual substitution .

Thermodynamic Stability

- Dichlorophene’s methylene bridge allows rotational flexibility, whereas rigid bridges (e.g., benzylidene) restrict conformation, impacting binding to biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.